GBR 12935's Mechanism of Action on the Dopamine Transporter: An In-depth Technical Guide
GBR 12935's Mechanism of Action on the Dopamine Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GBR 12935, a potent and selective piperazine-based dopamine reuptake inhibitor, on the dopamine transporter (DAT). GBR 12935 is a critical tool in neuroscience research for studying the role of DAT in normal brain function and in pathological conditions such as Parkinson's disease and addiction.[1][2] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and cellular processes.
Core Mechanism of Action
GBR 12935 is a high-affinity ligand for the dopamine transporter, acting as a potent and selective inhibitor of dopamine reuptake.[1][2][3] Unlike typical DAT inhibitors such as cocaine, GBR 12935 is classified as an "atypical" inhibitor. This distinction arises from its unique interaction with the transporter, which stabilizes it in an inward-facing conformation. This conformational state is distinct from the outward-facing conformation stabilized by cocaine. While both types of inhibitors block dopamine uptake, their differential effects on DAT conformation may lead to different downstream signaling events and behavioral outcomes. Evidence suggests that GBR 12935 and cocaine bind to mutually exclusive sites on the dopamine transporter.
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of GBR 12935 from various in vitro and in vivo studies.
Table 1: GBR 12935 Binding Affinity for the Dopamine Transporter
| Parameter | Value | Species/Tissue/Cell Line | Reference |
| Kd | 1.08 nM | COS-7 cells | [3] |
| Kd | 2.34 ± 0.18 nM | Human caudate nucleus membranes | [4] |
| Kd | 5.5 nM | Rat striatal membranes | [2] |
| Kd | 3.2 nM | Human striatum | [5] |
| Bmax | 1.36 ± 0.18 pmol/mg protein | Human caudate nucleus membranes | [4] |
| Bmax | 760 pmol/mg tissue | Rat striatal membranes | [2] |
Table 2: GBR 12935 Functional Potency in Dopamine Uptake Inhibition
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 1-9 nM (dose-dependent inhibition) | Homogenates of the nucleus accumbens | [3] |
| Effect on Extracellular Dopamine | ~400% of basal levels (at 10 nM for 2 min) | Nucleus accumbens | [3] |
| Effect on Extracellular Dopamine | Increased levels (at 100 µM for 60 min) | Nucleus accumbens | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of GBR 12935 are provided below.
[3H]GBR 12935 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of GBR 12935 for the dopamine transporter.
Materials:
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[3H]GBR 12935 (radioligand)
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Unlabeled GBR 12935 (for determining non-specific binding)
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Tissue homogenates (e.g., from rat striatum or human caudate nucleus) or cell membranes expressing DAT
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Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
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Glass fiber filters
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Scintillation vials and scintillation fluid
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Filtration manifold
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Scintillation counter
Procedure:
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Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
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Assay Setup: In test tubes, combine a fixed amount of membrane protein with increasing concentrations of [3H]GBR 12935. For determining non-specific binding, add a high concentration of unlabeled GBR 12935 to a parallel set of tubes.
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Incubation: Incubate the tubes at a specific temperature (e.g., 0°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Dopamine Uptake Inhibition Assay
This assay measures the potency of GBR 12935 in inhibiting the uptake of dopamine into synaptosomes or cells expressing DAT.
Materials:
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[3H]Dopamine
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GBR 12935
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Synaptosomes or DAT-expressing cells
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Uptake buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)
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Scintillation counter
Procedure:
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Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or culture DAT-expressing cells.
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Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of GBR 12935.
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Initiation of Uptake: Add [3H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 2-5 minutes) at 30-37°C.
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Termination of Uptake: Terminate the uptake by rapid filtration or by adding an ice-cold stop solution followed by centrifugation.
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Washing: Wash the filters or cell pellets to remove extracellular [3H]Dopamine.
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Quantification: Lyse the cells or solubilize the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of GBR 12935 that inhibits dopamine uptake by 50% (IC50) by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique is used to measure extracellular dopamine levels in the brain of a living animal following the administration of GBR 12935.
Materials:
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Microdialysis probes
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Stereotaxic apparatus
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Anesthesia
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Artificial cerebrospinal fluid (aCSF)
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High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
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GBR 12935 solution for administration
Procedure:
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Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).
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Perfusion: Perfuse the probe with aCSF at a constant flow rate.
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Sample Collection: Collect dialysate samples at regular intervals.
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Baseline Measurement: Establish a stable baseline of extracellular dopamine levels.
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Drug Administration: Administer GBR 12935 (e.g., via intraperitoneal injection or local perfusion through the probe).
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Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of GBR 12935 on extracellular dopamine levels.
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Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels.
Visualizations
The following diagrams illustrate the mechanism of action of GBR 12935 on the dopamine transporter.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for mutually exclusive binding of cocaine, BTCP, GBR 12935, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
